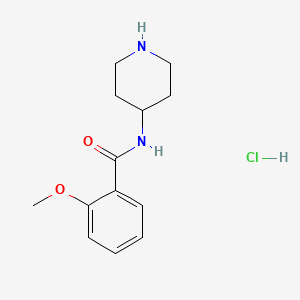

Clorhidrato de 2-metoxibenzamida N-(piperidin-4-il)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a benzamide core substituted with a methoxy group and a piperidine ring, which contributes to its distinct chemical behavior and biological activity.

Aplicaciones Científicas De Investigación

2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride has been explored in several scientific domains:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Studied for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

Similar compounds have been found to target enzymes such as cyclooxygenase (cox) enzymes .

Mode of Action

Similar compounds have been found to suppress the activity of cox enzymes . This suppression could lead to a decrease in the production of certain biochemicals, potentially affecting the inflammatory response.

Biochemical Pathways

Similar compounds have been found to affect the arachidonic acid pathway by suppressing cox enzymes . This could lead to a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin , which play crucial roles in inflammation and pain signaling.

Result of Action

Similar compounds have been found to have anti-inflammatory properties , which could be a result of their suppression of COX enzymes and subsequent decrease in the production of inflammatory mediators.

Análisis Bioquímico

Biochemical Properties

It has been suggested that the basic quality of the nitrogen atom of piperidine plays an important role in its activity . The compound has also been evaluated for anti-inflammatory activity, showing significant inhibitory bioactivity in HepG2 cells .

Cellular Effects

Similar compounds have been shown to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Molecular Mechanism

It is suggested that similar compounds suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Dosage Effects in Animal Models

Similar compounds have been evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats .

Metabolic Pathways

Similar compounds have been suggested to interact with serine/threonine-protein kinase, an essential component of the MAP kinase signal transduction pathway .

Transport and Distribution

Similar compounds have been suggested to form supramolecular chains propagating along the a-axis direction .

Subcellular Localization

Similar compounds have been suggested to have amorphous nature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxybenzoic acid and piperidine.

Amidation Reaction: The carboxylic acid group of 2-methoxybenzoic acid is converted to an amide by reacting with piperidine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Hydrochloride Formation: The resulting 2-Methoxy-N-(piperidine-4-yl)benzamide is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride may involve large-scale batch reactors where the amidation reaction is optimized for yield and purity. Continuous flow reactors could also be employed to improve efficiency and scalability. The final product is typically purified through recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.

Reduction: The amide bond can be reduced to an amine, which may be useful in further synthetic modifications.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: 2-Hydroxy-N-(piperidine-4-yl)benzamide.

Reduction: 2-Methoxy-N-(piperidine-4-yl)benzylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

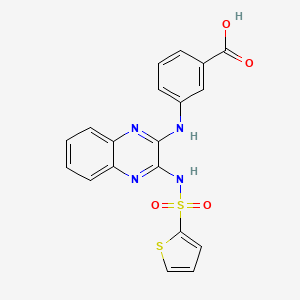

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxy-N-(piperidin-1-yl)benzamide: Similar structure but with a different position of the piperidine ring.

N-(4-Methoxyphenyl)piperidine-4-carboxamide: Contains a methoxyphenyl group but differs in the position of the amide linkage.

4-Methoxy-N-(piperidin-4-yl)benzamide: Similar but lacks the hydrochloride salt form.

Uniqueness

2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride is unique due to its specific substitution pattern, which can significantly influence its chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications.

This detailed overview provides a comprehensive understanding of 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

Propiedades

IUPAC Name |

2-methoxy-N-piperidin-4-ylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-17-12-5-3-2-4-11(12)13(16)15-10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUORCCORLEIHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2427908.png)

![N-(2-methoxyethyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2427912.png)

![4-methyl-2-[5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B2427913.png)

![3-Methyl-6-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2427920.png)

![1-(4-bromophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-1-ethanone](/img/structure/B2427921.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2427922.png)

![(2Z)-8-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2427923.png)